molecular formula C28H24FN7O3 B12394495 Parp1-IN-14

Parp1-IN-14

Cat. No.: B12394495
M. Wt: 525.5 g/mol
InChI Key: KFMRDHKVQWDRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp1-IN-14 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with defective DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-14 typically involves the coupling of a thiosemicarbazone group with a benzofuran pyrimidine-one core via different linkers. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Parp1-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Parp1-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Parp1-IN-14 exerts its effects by selectively inhibiting the catalytic activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from facilitating the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) onto target substrates, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the DNA damage response pathway and the base excision repair machinery .

Comparison with Similar Compounds

Uniqueness of Parp1-IN-14: this compound is unique due to its high selectivity for poly (ADP-ribose) polymerase 1, which minimizes off-target effects and enhances its therapeutic potential. Its structure-activity relationship and crystal structure have been extensively studied to optimize its efficacy and selectivity .

Properties

Molecular Formula

C28H24FN7O3

Molecular Weight

525.5 g/mol

IUPAC Name

4-[[4-fluoro-3-[3-(6-methoxypyridin-2-yl)-5-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C28H24FN7O3/c1-16-14-35(15-24-32-33-26(36(16)24)22-8-5-9-25(30-22)39-2)28(38)20-12-17(10-11-21(20)29)13-23-18-6-3-4-7-19(18)27(37)34-31-23/h3-12,16H,13-15H2,1-2H3,(H,34,37)

InChI Key

KFMRDHKVQWDRIC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC2=NN=C(N12)C3=NC(=CC=C3)OC)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F

Origin of Product

United States

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